molecular formula C11H13ClN2O4 B8258451 4-Tert-butoxycarbonylamino-5-chloro-nicotinic acid

4-Tert-butoxycarbonylamino-5-chloro-nicotinic acid

Cat. No. B8258451
M. Wt: 272.68 g/mol
InChI Key: SOIDNHDAQILFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butoxycarbonylamino-5-chloro-nicotinic acid is a useful research compound. Its molecular formula is C11H13ClN2O4 and its molecular weight is 272.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Tert-butoxycarbonylamino-5-chloro-nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Tert-butoxycarbonylamino-5-chloro-nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

5-chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-8-6(9(15)16)4-13-5-7(8)12/h4-5H,1-3H3,(H,15,16)(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIDNHDAQILFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butoxycarbonylamino-5-chloro-nicotinic acid

Synthesis routes and methods

Procedure details

(3-Chloro-pyridin-4-yl)-carbamic acid tert-butyl ester (1.50 g) was dissolved in dry diethyl ether (35 mL), N,N,N′,N′-tertamethylenethylendiamine (2.35 mL) was added and the reaction mixture was cooled in a dry ice/acetone cool bath to −78° C. n-Butyl lithium (9.9 mL, 1.59M in hexane) was added to the suspension, the cool bath was replaced by a sodium chloride/ice mixture and the reaction mixture was stirred at −10° C. for 1.5 h. The suspension was slowly poured on crushed dry ice (2.0 g) in dry diethyl ether (20 mL) and stirred for 1 h. Water was added and the pH was adjusted to −12 by addition of 2N sodium hydroxide solution. The aqueous layer was washed 2× with MTB-ether, 2 M hydrochloric acid was added to the aqueous layer and the pH was adjusted to −2 and the aqueous layer was 3× extracted with ethyl acetate. The combined organic layer was washed with brine, dried over magnesium sulfate and concentrated in vacuum to afford 1.03 g of the title compound of the formula
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
dry ice acetone
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0 (± 1) mol
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reactant
Reaction Step Two
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9.9 mL
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reactant
Reaction Step Three
[Compound]
Name
sodium chloride ice
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reactant
Reaction Step Four
Quantity
2 g
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Six
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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